molecular formula C11H15FN4O B13909260 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

Cat. No.: B13909260
M. Wt: 238.26 g/mol
InChI Key: LISHANRLWVHJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide is a heterocyclic compound featuring a picolinamide core substituted with a fluorine atom at position 6, a methyl group on the amide nitrogen, and a piperazine ring at position 5 (Figure 1). Its synthesis involves coupling 7-(bromomethyl)-3-methylquinoxalin-2(1H)-one with this compound in acetonitrile under basic conditions, yielding an off-white solid with 88% efficiency . Key spectroscopic data include:

  • 1H NMR (DMSO-d6): δ 7.94 (d, 1H), 8.39–8.46 (m, 1H), 12.46 (s, 1H)
  • 19F NMR (DMSO-d6): δ -135.52
  • Molecular weight: m/z (ES+) [M+H]+ = 425 .

Properties

Molecular Formula

C11H15FN4O

Molecular Weight

238.26 g/mol

IUPAC Name

6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H15FN4O/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3,(H,13,17)

InChI Key

LISHANRLWVHJOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C11H15FN4O
Molecular Weight 238.26 g/mol
IUPAC Name 6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide
Canonical SMILES CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F
PubChem CID 155586908

The compound consists of a pyridine ring bearing a fluorine atom at the 6-position, an amide group at the 2-position methylated on the nitrogen, and a piperazine substituent at the 5-position.

Preparation Methods of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

General Synthetic Strategy

The synthesis of this compound generally involves two key stages:

  • Formation of the picolinamide backbone with appropriate substitution at the 6-position (fluoro) and 2-position (carboxamide).

  • Introduction of the piperazin-1-yl group at the 5-position of the pyridine ring.

The synthetic route typically starts from 6-fluoropicolinic acid or its derivatives, which are converted into the corresponding acid chloride, followed by amide formation and nucleophilic substitution to introduce the piperazine moiety.

Stepwise Preparation

Preparation of 6-fluoropicolinoyl chloride
  • Starting from 6-fluoropicolinic acid, the acid is treated with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) under an inert atmosphere at 0°C to room temperature.

  • The reaction proceeds for approximately 3 hours, yielding 6-fluoropicolinoyl chloride as a reactive intermediate.

Formation of N-methyl-6-fluoropicolinamide
  • The acid chloride intermediate is reacted with methylamine or methylamine hydrochloride in an appropriate solvent such as DCM or tetrahydrofuran (THF), with a base like triethylamine (TEA) to neutralize the acid formed.

  • This step affords the N-methyl-6-fluoropicolinamide intermediate.

Example Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acid chloride formation Oxalyl chloride, DMF (catalytic) DCM 0°C to RT 3 hours ~100 Used without further purification
Amide formation Methylamine, TEA DCM or THF RT 2-4 hours High Standard amidation
Piperazine substitution Piperazine (excess), reflux Toluene or DMSO Reflux 2-6 hours 70-83 Toluene preferred for better yield; chlorobenzene used if solubility issues arise
Purification Flash column chromatography Silica gel - - - Removes unreacted piperazine and impurities

Additional Research Findings and Notes

  • The choice of solvent significantly impacts the yield and purity of the substitution step. Toluene is preferred for many piperazine derivatives, yielding up to 83% product, while chlorobenzene may be required for less soluble substrates but requires longer reaction times.

  • Column chromatography is essential to remove unreacted piperazine and side products, ensuring high purity of this compound.

  • Molecular docking and biological assays have shown that this compound interacts with kinases involved in cell proliferation, supporting its potential as an anticancer agent.

Summary Table of Preparation Method

Stage Starting Material Key Reagents/Conditions Product/Intermediate
1. Acid chloride formation 6-fluoropicolinic acid Oxalyl chloride, DMF, DCM, 0°C to RT 6-fluoropicolinoyl chloride
2. Amide formation 6-fluoropicolinoyl chloride Methylamine, TEA, DCM or THF, RT N-methyl-6-fluoropicolinamide
3. Piperazine substitution N-methyl-6-fluoropicolinamide Piperazine (excess), toluene or DMSO, reflux This compound

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Electronic Effects

Quinoxaline vs. Quinoline Derivatives
  • Target Compound: Contains a 3-oxo-3,4-dihydroquinoxaline moiety linked via a methylene bridge to the piperazine ring .
  • Compound 21: Features a 3-ethyl-2-oxo-1,2-dihydroquinoline scaffold.
Halogen Substitution
  • Target Compound : 6-fluoro substitution on the picolinamide core.
  • Methyl 6-chloro-5-(piperazin-1-yl)picolinate : Replaces fluorine with chlorine, increasing molecular weight (m/z 256 vs. 425) and lipophilicity .
  • N,N6-Dimethyl-5-(piperazin-1-yl)picolinamide : Lacks halogen substituents, reducing electronic effects but simplifying synthesis (m/z 235) .
Piperazine-Linked Modifications
  • 5-(4-((3-Ethyl-2-oxo-1,2-dihydroquinolin-7-yl)methyl)piperazin-1-yl)-N,N4-dimethylpicolinamide: Includes an ethyl group on the quinoline and a dimethylamide on the picolinamide, increasing steric hindrance (m/z 421) .

Key Observations :

  • Higher yields (88–95%) are achieved in reactions involving piperazine nucleophilic substitutions .
  • Lower yields (e.g., 43.6% for Compound 17) may arise from steric challenges or competing side reactions .

Pharmacological Implications

  • Fluorine Substitution : Enhances metabolic stability and bioavailability due to increased lipophilicity and reduced susceptibility to oxidation .
  • Piperazine Flexibility : The piperazine ring’s conformational flexibility may improve binding to flat, hydrophobic pockets in target proteins .
  • Quinoline/Quinoxaline Moieties: These planar heterocycles likely engage in π-π stacking interactions with aromatic residues in enzyme active sites .

Biological Activity

6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as a selective inhibitor of the Poly (ADP-ribose) polymerase (PARP) family of enzymes. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14FN3O Molecular Weight 225 25 g mol \text{C}_{11}\text{H}_{14}\text{F}\text{N}_{3}\text{O}\quad \text{ Molecular Weight 225 25 g mol }

The primary mechanism of action for this compound involves the inhibition of PARP1, an enzyme crucial for DNA repair processes. By inhibiting PARP1, the compound can enhance the cytotoxic effects of DNA-damaging agents in cancer cells, particularly those with deficiencies in homologous recombination repair pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of PARP1 over other PARP family members. The selectivity ratio is significant, with a reported IC50 value indicating effective inhibition at low concentrations.

Compound Target IC50 (nM) Selectivity
This compoundPARP112High
Other PARPsVarious>1000Low

In Vivo Studies

Preclinical studies using animal models have shown that administration of the compound leads to reduced tumor growth in xenograft models. Notably, a study indicated a significant reduction in tumor volume when combined with chemotherapeutic agents.

Case Studies

  • Case Study: Combination Therapy in Breast Cancer
    • Objective: To evaluate the efficacy of this compound in combination with doxorubicin.
    • Findings: The combination therapy resulted in a 45% reduction in tumor volume compared to doxorubicin alone, highlighting the synergistic effects of PARP inhibition in enhancing chemotherapy efficacy.
  • Case Study: Neurodegenerative Disorders
    • Objective: Assessment of neuroprotective effects in models of neurodegeneration.
    • Findings: The compound showed potential neuroprotective properties by reducing markers of oxidative stress and apoptosis in neuronal cell cultures exposed to toxic agents.

Safety Profile and Toxicology

Safety assessments indicate that this compound has a favorable safety profile with low hERG activity, suggesting minimal risk for cardiac toxicity. Toxicology studies have reported no significant adverse effects at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.